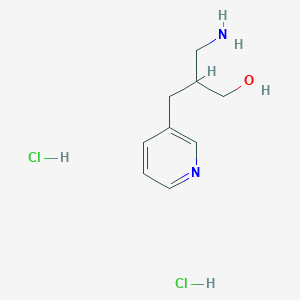
4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” belongs to the class of triazines. Triazines are a group of nitrogen-containing heterocyclic compounds that have been widely used in various fields, including medicine, agriculture, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring would have various substituents attached, including a chlorine atom, an amine group, and a pentafluoroethyl group .Chemical Reactions Analysis
Triazine compounds are known to participate in a variety of chemical reactions, often involving the substitution of the groups attached to the triazine ring . The specific reactions that “this compound” would undergo are not available in the literature I have access to.科学的研究の応用
Chemical Synthesis and Functionalization
4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine serves as a versatile building block in the synthesis of complex organic compounds due to its reactive triazine core. For instance, it has been utilized in the synthesis of perfluoroalkylpyrimidines and perfluoroalkyl-s-triazines, highlighting its role in introducing fluorinated groups into organic molecules for enhancing their physical and chemical properties (Furin et al., 2001). This reactivity towards guanidine hydrochloride under specific conditions emphasizes its potential in designing novel compounds with desired functionalities.
Material Science Applications
In material science, derivatives of this compound have shown promising applications, especially in the development of two-photon absorbing (TPA) chromophores. These compounds, with the triazine core as the π-electron deficient center, have been prepared for their potential in nonlinear optics, demonstrating one of the largest effective TPA cross-sections among known materials (Kannan et al., 2004). This highlights the compound's contribution to advancing photonic technologies and materials.
Organic Chemistry and Catalysis
In organic chemistry, the triazine compound has been employed in various catalytic and synthetic processes. For example, its use as a condensation agent in amide synthesis demonstrates its utility in facilitating bond formation, which is crucial in pharmaceutical synthesis and polymer chemistry (Zhang & Lu, 2006). Moreover, its application in the synthesis of nitrogen-containing heterocyclic compounds showcases its versatility in accessing a broad range of biologically and industrially relevant molecules (Chi et al., 2000).
Environmental Stability
Research has also explored the compound's role in enhancing the environmental stability of materials. For instance, its derivatives have been combined with calixarenes and hindered amines to improve the thermal and photo-oxidative stability of polypropylene, indicating its significance in material preservation and longevity (Ya & Cui, 2001).
将来の方向性
The future research directions for this compound would depend on its properties and potential applications. Given the wide range of uses for triazine compounds, “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” could potentially be explored for use in various fields, including medicine, agriculture, and materials science .
特性
IUPAC Name |
4-chloro-6-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF5N4/c6-2-13-1(14-3(12)15-2)4(7,8)5(9,10)11/h(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIJHUZGHFZFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)C(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
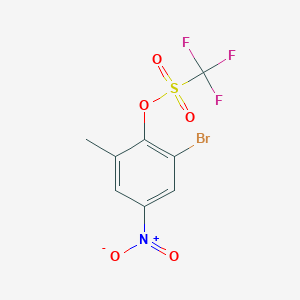
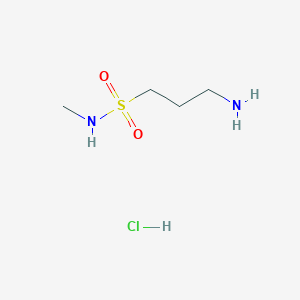
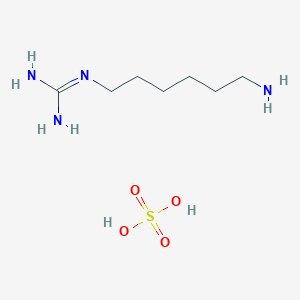
![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

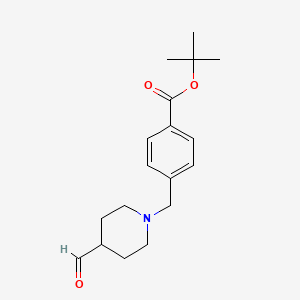

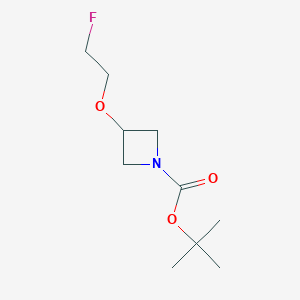
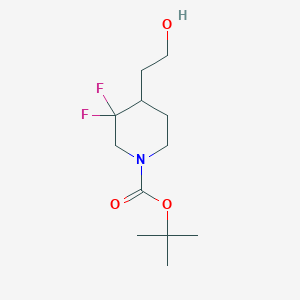
![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)

